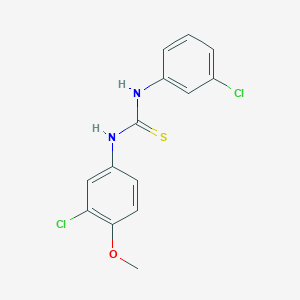
1-(3-Chloro-4-methoxyphenyl)-3-(3-chlorophenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-4-methoxyphenyl)-3-(3-chlorophenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a thiocarbonyl group (C=S) attached to two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-methoxyphenyl)-3-(3-chlorophenyl)thiourea typically involves the reaction of 3-chloro-4-methoxyaniline with 3-chlorophenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The general reaction scheme is as follows:
3-Chloro-4-methoxyaniline+3-Chlorophenyl isothiocyanate→this compound
The reaction is typically conducted at elevated temperatures (around 70-80°C) for several hours to ensure complete conversion of the starting materials to the desired product. The product is then isolated by filtration and purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, industrial processes may employ catalysts to accelerate the reaction and improve selectivity.
化学反应分析
Types of Reactions
1-(3-Chloro-4-methoxyphenyl)-3-(3-chlorophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted thioureas.
科学研究应用
1-(3-Chloro-4-methoxyphenyl)-3-(3-chlorophenyl)thiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-3-(3-chlorophenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific biological context and target.
相似化合物的比较
Similar Compounds
- 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)thiourea
- 1-(4-Chloro-3-methoxyphenyl)-3-(3-chlorophenyl)thiourea
- 1-(3-Chloro-4-methoxyphenyl)-3-phenylthiourea
Uniqueness
1-(3-Chloro-4-methoxyphenyl)-3-(3-chlorophenyl)thiourea is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties. The presence of both chlorophenyl and methoxy groups enhances its reactivity and potential for diverse applications compared to similar compounds.
属性
CAS 编号 |
92291-39-9 |
|---|---|
分子式 |
C14H12Cl2N2OS |
分子量 |
327.2 g/mol |
IUPAC 名称 |
1-(3-chloro-4-methoxyphenyl)-3-(3-chlorophenyl)thiourea |
InChI |
InChI=1S/C14H12Cl2N2OS/c1-19-13-6-5-11(8-12(13)16)18-14(20)17-10-4-2-3-9(15)7-10/h2-8H,1H3,(H2,17,18,20) |
InChI 键 |
FFGLUYHSYKQLPS-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)NC(=S)NC2=CC(=CC=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(4-fluorobenzyl)methanamine](/img/structure/B14147746.png)
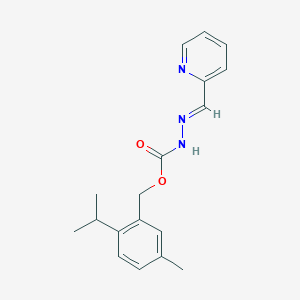

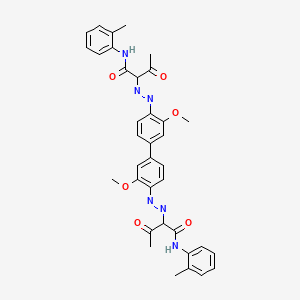
![5-[(4-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14147765.png)

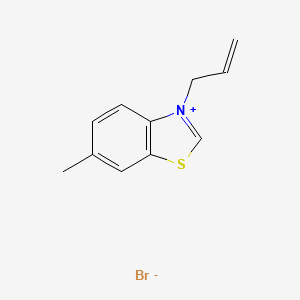
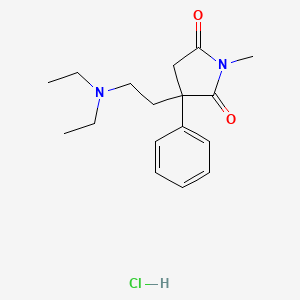

![N-[(Methanesulfonyl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14147797.png)
acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14147802.png)
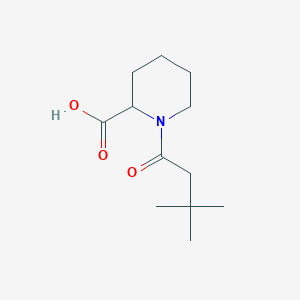
![6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B14147813.png)
![1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B14147818.png)
